molecular formula C13H26N2S B14519741 N-Nonyl-N'-prop-2-en-1-ylthiourea CAS No. 62552-05-0

N-Nonyl-N'-prop-2-en-1-ylthiourea

Cat. No.: B14519741
CAS No.: 62552-05-0
M. Wt: 242.43 g/mol
InChI Key: IMFLMKNFAFVQBC-UHFFFAOYSA-N
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Description

N-Nonyl-N'-prop-2-en-1-ylthiourea (C₁₃H₂₅N₂S, molecular weight ≈ 253.4 g/mol) is a thiourea derivative featuring a nonyl (C₉H₁₉) group on one nitrogen and an allyl (CH₂CHCH₂) group on the other. Thioureas (R¹NHCSNR²R³) are versatile compounds with applications in coordination chemistry, pharmaceuticals, and materials science.

Properties

CAS No.

62552-05-0

Molecular Formula

C13H26N2S

Molecular Weight

242.43 g/mol

IUPAC Name

1-nonyl-3-prop-2-enylthiourea

InChI

InChI=1S/C13H26N2S/c1-3-5-6-7-8-9-10-12-15-13(16)14-11-4-2/h4H,2-3,5-12H2,1H3,(H2,14,15,16)

InChI Key

IMFLMKNFAFVQBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nonyl-N’-prop-2-en-1-ylthiourea typically involves the reaction of nonylamine with allyl isothiocyanate. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-Nonyl-N’-prop-2-en-1-ylthiourea can be achieved through a continuous flow process. This involves the use of automated reactors where nonylamine and allyl isothiocyanate are continuously fed into the reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the production time.

Chemical Reactions Analysis

Types of Reactions

N-Nonyl-N’-prop-2-en-1-ylthiourea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-Nonyl-N’-prop-2-en-1-ylthiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential use in drug development, particularly as an inhibitor of certain enzymes.

    Industry: Used in the production of polymers and as a stabilizer in the formulation of certain products.

Mechanism of Action

The mechanism of action of N-Nonyl-N’-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the thiourea group can interact with biological molecules, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents (R¹, R²) Molecular Formula Molecular Weight (g/mol) Key Features
N-Nonyl-N'-prop-2-en-1-ylthiourea C₉H₁₉, CH₂CHCH₂ C₁₃H₂₅N₂S ~253.4 High lipophilicity, allyl reactivity
N,N-Diprop-2-en-1-ylthiourea CH₂CHCH₂, CH₂CHCH₂ C₇H₁₂N₂S 156.25 Symmetrical, diallyl substitution
Allylthiourea (Thiosinamin) H, CH₂CHCH₂ C₄H₈N₂S 116.18 Simple structure, antifungal uses
N-Benzoyl-N′-4-cyanophenylthiourea Benzoyl, 4-cyanophenyl C₁₅H₁₁N₃OS 289.33 Aromatic, redox-active groups
N-Allyl-N'-(4-chlorophenyl)thiourea CH₂CHCH₂, 4-Cl-C₆H₄ C₁₀H₁₁ClN₂S 226.73 Halogen-substituted, pesticidal uses

Structural and Crystallographic Analysis

  • Hydrogen Bonding: Pyridyl thioureas () form intramolecular N–H⋯N bonds, stabilizing trans-cis conformations. The nonyl chain in the target compound may disrupt such interactions, leading to different crystal packing .
  • Resonance Effects: Thioureas with electron-withdrawing groups (e.g., benzoyl, ) exhibit partial double-bond character in C–S and C–N bonds due to resonance. The allyl group in N-Nonyl-N'-allylthiourea may induce similar resonance, albeit less pronounced .

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